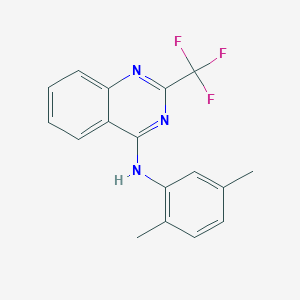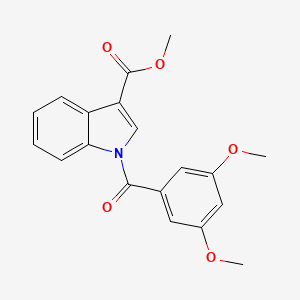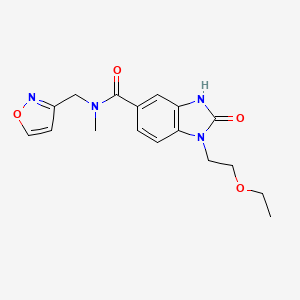![molecular formula C14H15NO4 B5519158 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” is a chemical compound with the linear formula C14H14O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of a similar compound, “2-oxo-2H-chromen-7-yl 4-chlorobenzoate”, was described in a study . The compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Molecular Structure Analysis
The molecular structure of “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” was determined using various spectroscopic techniques such as ESI-MS, FT-IR, 1H and 13C NMR spectroscopy, and X-ray diffractometry . The benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” are not available, the synthesis process mentioned above involves an O-acylation reaction .Applications De Recherche Scientifique
Antimicrobial Activity
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide: and its derivatives have been investigated for their antimicrobial potential. Researchers synthesized compounds like (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins , benzofuran , and benzoxazol from this parent compound. These derivatives exhibited significant inhibitory activity against bacterial strains . Further studies could explore their mechanism of action and potential clinical applications.
Nootropic Properties
While not extensively studied, the compound’s structure suggests it might have nootropic effects. The presence of a chiral center in Phenotropil (a related compound) indicates possible cognitive enhancement. Investigating its impact on neurotransmitter systems and cognitive function could be valuable .
Anticancer Potential
Coumarins, including derivatives of 7-hydroxycoumarin, have been used as building blocks for novel anticancer agents. Researchers have explored their potential in inhibiting cancer cell growth. Further investigations into the specific mechanisms and efficacy are warranted .
Anti-inflammatory Activity
Coumarins are known for their anti-inflammatory properties. While research has primarily focused on other coumarin derivatives, exploring the anti-inflammatory effects of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide could provide valuable insights .
Analgesic Effects
Related fluorinated coumarins and 1-aza coumarins have demonstrated moderate analgesic properties. Investigating whether our compound exhibits similar effects could contribute to pain management research .
DNA Gyrase Inhibition
Substituted coumarins have been studied as potent inhibitors of bacterial DNA gyrase. Considering the biological importance of coumarins, exploring their impact on bacterial DNA replication could be worthwhile .
Safety and Hazards
Orientations Futures
The future directions for research on “2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” could include further exploration of its potential biological and pharmacological activities, given the diverse activities exhibited by coumarins . Additionally, more detailed studies on its physical and chemical properties, safety, and hazards could be beneficial.
Propriétés
IUPAC Name |
2-(2-oxo-4-propylchromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-3-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(15)16/h4-7H,2-3,8H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCIRMLKPLAJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)
![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)
![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)
![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)
![1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519118.png)
![N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5519124.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)
![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)
![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)
